molecular formula C22H31NO6 B248697 Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate

Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate

Cat. No. B248697
M. Wt: 405.5 g/mol
InChI Key: BRQQPZMKNJUDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate, also known as DPHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPHC is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been shown to scavenge free radicals and protect against oxidative stress. Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate is also relatively non-toxic and can be used at low concentrations. However, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has some limitations, including its limited bioavailability and potential off-target effects. Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate may also require further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the study of Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate, including the optimization of its synthesis and the exploration of its potential applications in various fields. In medicinal chemistry, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate could be further developed as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate could be used as a probe to study the mechanism of action of specific enzymes and proteins. In materials science, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate could be further explored as a building block for the synthesis of functional materials with specific properties and applications.

Synthesis Methods

Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with tert-butyl acetoacetate, followed by cyclization and esterification. Another method involves the reaction of 2-pyridinecarboxylic acid with tert-butyl 2-oxocyclohexanecarboxylate, followed by cyclization and esterification. The synthesis of Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate can be optimized by controlling the reaction conditions, such as temperature, reaction time, and reagent ratio.

Scientific Research Applications

Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been used as a probe to study the mechanism of action of enzymes and proteins. In materials science, Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate has been explored as a building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

Product Name

Ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

ditert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C22H31NO6/c1-20(2,3)28-18(25)16-14(24)11-22(7,27)17(19(26)29-21(4,5)6)15(16)13-9-8-10-23-12-13/h8-10,12,15-17,27H,11H2,1-7H3

InChI Key

BRQQPZMKNJUDNH-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CN=CC=C2)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CN=CC=C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.